Cas no 30543-88-5 (1-Phenyl-2-butanamine)
1-Phenyl-2-butanamine structure
Product Name:1-Phenyl-2-butanamine
CAS No:30543-88-5
MF:C10H15N
MW:149.232802629471
MDL:MFCD00540486
CID:858708
PubChem ID:103771
Update Time:2025-09-21
1-Phenyl-2-butanamine Chemical and Physical Properties
Names and Identifiers
-
- 1-Phenyl-2-butanamine
- 1-Phenyl-2-aminobutane
- beta-Phenyl-N-butylamine
- 1-Benzyl-propylamine
- Z431980016
- 1-phenylbutan-2-amine
- PD042417
- 2-Amino-1-phenylbutane
- AM20040652
- beta-Phenyl-n-butyl-amin [German]
- SCHEMBL43428
- AB91931
- BDBM50028649
- 1-Fenylo-3-metylo-aminopropan [Polish]
- (+/-)-alpha-Ethylphenylethylamine
- 1-benzyl-propyl-amine
- Phenethylamine, alpha-ethyl-, (+/-)-
- alpha-ethylphenethylamine
- 1-Fenylo-3-metylo-aminopropan
- 30543-88-5
- 1-Phenyl-2-amino-butan [German]
- beta-Phenyl-n-butyl-amin
- EN300-65190
- Y13611
- STL387843
- DTXSID50874112
- Benzeneethanamine, alpha-ethyl-
- CHEMBL21360
- Phenethylamine, alpha-ethyl-
- DL-alpha-Ethylphenethylamine
- L76NRN6FL5
- IOLQWLOHKZENDW-UHFFFAOYSA-N
- Aurora KA-7111
- LS-103453
- 1-Benzylpropylamine
- AKOS008135523
- 53309-89-0
- Q15409350
- 1-Phenyl-2-amino-butan
- Benzeneethanamine, .alpha.-ethyl-
- BRN 2690196
- Phenylisobutylamine
-
- MDL: MFCD00540486
- Inchi: 1S/C10H15N/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3
- InChI Key: IOLQWLOHKZENDW-UHFFFAOYSA-N
- SMILES: NC(CC)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 149.12055
- Monoisotopic Mass: 149.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 95
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 26A^2
Experimental Properties
- PSA: 26.02
1-Phenyl-2-butanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D604928-1g |
1-PHENYLBUTAN-2-AMINE |
30543-88-5 | 97% | 1g |
$695 | 2025-02-22 | |
| eNovation Chemicals LLC | D604928-1g |
1-PHENYLBUTAN-2-AMINE |
30543-88-5 | 97% | 1g |
$695 | 2024-08-03 | |
| Enamine | EN300-65190-0.05g |
1-phenylbutan-2-amine |
30543-88-5 | 95% | 0.05g |
$100.0 | 2023-05-03 | |
| Enamine | EN300-65190-0.1g |
1-phenylbutan-2-amine |
30543-88-5 | 95% | 0.1g |
$149.0 | 2023-05-03 | |
| Enamine | EN300-65190-0.25g |
1-phenylbutan-2-amine |
30543-88-5 | 95% | 0.25g |
$212.0 | 2023-05-03 | |
| Enamine | EN300-65190-0.5g |
1-phenylbutan-2-amine |
30543-88-5 | 95% | 0.5g |
$335.0 | 2023-05-03 | |
| Enamine | EN300-65190-1.0g |
1-phenylbutan-2-amine |
30543-88-5 | 95% | 1g |
$429.0 | 2023-05-03 | |
| Enamine | EN300-65190-2.5g |
1-phenylbutan-2-amine |
30543-88-5 | 95% | 2.5g |
$698.0 | 2023-05-03 | |
| Enamine | EN300-65190-5.0g |
1-phenylbutan-2-amine |
30543-88-5 | 95% | 5g |
$1146.0 | 2023-05-03 | |
| Enamine | EN300-65190-10.0g |
1-phenylbutan-2-amine |
30543-88-5 | 95% | 10g |
$2041.0 | 2023-05-03 |
1-Phenyl-2-butanamine Related Literature
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
30543-88-5 (1-Phenyl-2-butanamine) Related Products
- 60-15-1(Benzeneethanamine, a-methyl-)
- 4275-43-8(1,3-diphenylpropan-2-amine)
- 22374-89-6(1-Methyl-3-phenylpropylamine)
- 937-52-0((R)-4-Phenyl-2-butanamine)
- 63951-01-9(1-Phenylpentan-2-amine)
- 53309-89-0(Benzeneethanamine, a-ethyl-)
- 22148-77-2(1-methyl-3-phenylpropylamine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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